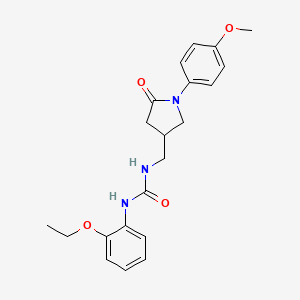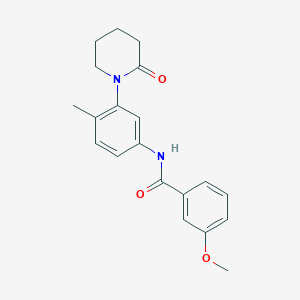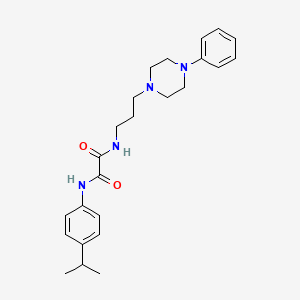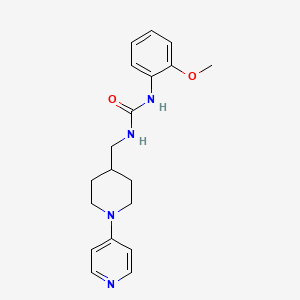![molecular formula C9H12N6O2 B2487902 [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid CAS No. 2108483-69-6](/img/structure/B2487902.png)
[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of purine derivatives, which are significant due to their diverse biological activities and applications in medicinal chemistry. The interest in synthesizing and analyzing its properties stems from its potential immunobiological activities and its role as a building block for more complex molecules.
Synthesis Analysis
The synthesis of [2−amino−6−(dimethylamino)−9H−purin−9−yl]acetic acid derivatives has been achieved through various methods. One approach involves the Strecker synthesis, starting from corresponding 9−(2,2−diethoxyethyl)purines, leading to derivatives with substitutions at position 6 of the purine base moiety. These derivatives have shown significant immunostimulatory and immunomodulatory potency, with some enhancing the secretion of chemokines and augmenting NO biosynthesis (Doláková et al., 2005).
Molecular Structure Analysis
The molecular structure of these derivatives has been elucidated using various techniques, including X-ray crystallography. Complexes formed by these compounds with transition metal ions have been described, showcasing diverse coordinating modes and polymeric structures. These structures highlight the versatility of the purine derivatives in forming complex architectures (Mohapatra & Verma, 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitution and cyclocondensation, to yield a range of derivatives with potential biological activities. The reactions are influenced by the nature of substituents on the purine ring, which affect the compounds' reactivity and interaction with biological targets (Kaverzneva et al., 1970).
Aplicaciones Científicas De Investigación
Bacterial Catabolism of Indole-3-Acetic Acid
Abstract : Research on indole-3-acetic acid (IAA), a molecule structurally different but related in the context of acetic acid derivatives, focuses on its role as a plant growth hormone and its bacterial catabolism. Two gene clusters, iac and iaa, have been identified for the aerobic degradation and anaerobic conversion of IAA, respectively. These processes highlight the microbial capacity to utilize IAA as an energy source and potentially interfere with IAA-dependent processes in plants and other organisms. The study explores the environmental presence of IAA and its bacterial degradation pathways, suggesting potential biotechnological applications in treating pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).
Regulation of Cell Death Induced by Acetic Acid in Yeasts
Abstract : Acetic acid's role extends beyond a simple chemical entity; it's instrumental in understanding cell death mechanisms in yeast. This study compiles data on how acetic acid influences cell death, providing insights into its impact on cellular functions and potential therapeutic targets. The comprehensive review bridges biochemical research and potential clinical implications, showing acetic acid as a model for studying regulated cell death (Chaves et al., 2021).
Pervaporation Separation of Water-Acetic Acid Mixtures
Abstract : Highlighting acetic acid's industrial relevance, this study reviews pervaporation (PV) as an economical and environmentally friendly technique for separating water-acetic acid mixtures. The review discusses various polymeric membranes used in PV, emphasizing the process's efficiency in recycling acetic acid from industrial wastewater. This application showcases the broader utility of acetic acid and related technologies in sustainable industrial practices (Aminabhavi & Toti, 2003).
N-Acetylcysteine in Psychiatry
Abstract : N-Acetylcysteine (NAC), while not a direct match, shares functional similarities in its application across various scientific fields. This study outlines NAC's emerging role in treating psychiatric disorders, demonstrating how acetylated amino acids and their derivatives can modulate neurochemical pathways. NAC's benefits in psychiatric treatment highlight the potential of related compounds in addressing complex neurological conditions (Dean, Giorlando, & Berk, 2011).
Propiedades
IUPAC Name |
2-[2-amino-6-(dimethylamino)purin-9-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-14(2)7-6-8(13-9(10)12-7)15(4-11-6)3-5(16)17/h4H,3H2,1-2H3,(H,16,17)(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEMCRNKGYGTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2487819.png)
![benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2487821.png)
![2-Chloro-5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2487822.png)
![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)
![Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2487825.png)
![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487829.png)
![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)

![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)


![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)

